molecular formula C11H13BrFN B13321337 4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole

4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13321337
M. Wt: 258.13 g/mol
InChI Key: VYTZXARSKNXPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable indole precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the bromination step might involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The fluorination step could involve the use of a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors to enhance reaction efficiency and product consistency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to specific receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole
  • 4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole
  • 3,3,7-Trimethyl-2,3-dihydro-1H-indole

Uniqueness

4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

4-bromo-5-fluoro-3,3,7-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H13BrFN/c1-6-4-7(13)9(12)8-10(6)14-5-11(8,2)3/h4,14H,5H2,1-3H3

InChI Key

VYTZXARSKNXPSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NCC2(C)C)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.